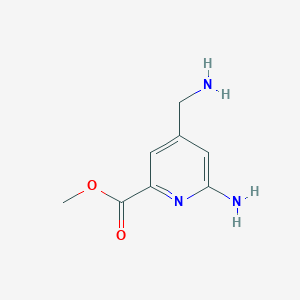
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is a chemical compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of amino groups and a carboxylate ester makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their function .
類似化合物との比較
Similar Compounds
4-Amino-2-methylpyridine: Similar structure but lacks the carboxylate ester group.
4-(Aminomethyl)pyridine: Similar structure but lacks the methyl ester group.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an imidazo ring fused to the pyridine ring.
Uniqueness
Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is unique due to the presence of both amino groups and a carboxylate ester, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications .
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4,9H2,1H3,(H2,10,11) |
InChIキー |
IVPVJGFIMNDVMS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


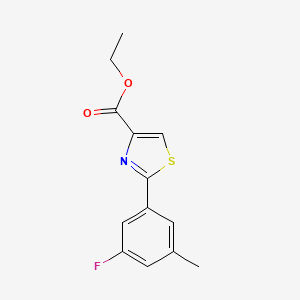
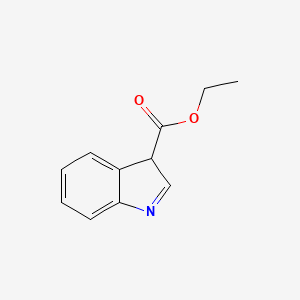
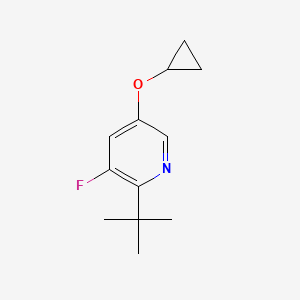
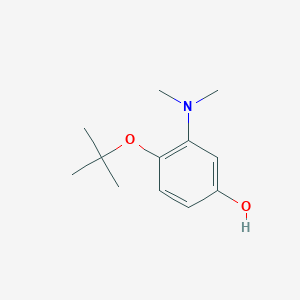
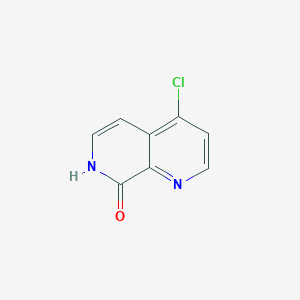
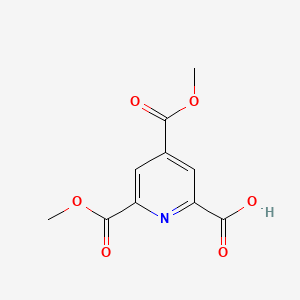
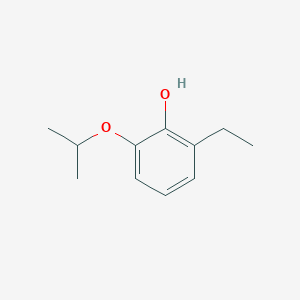
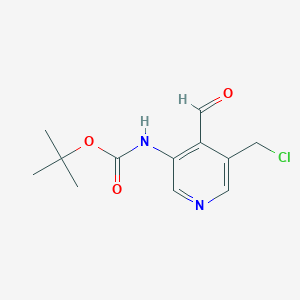
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
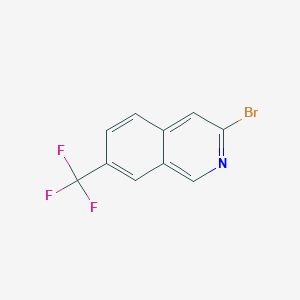
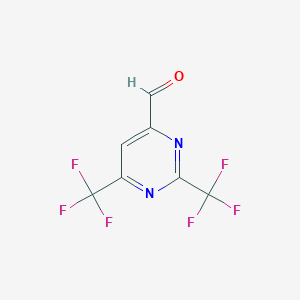
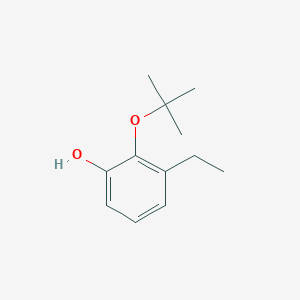
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

